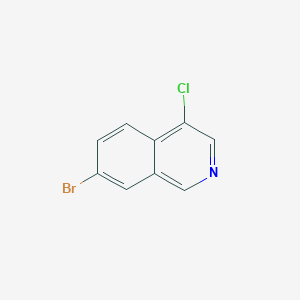
7-Bromo-4-chloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve the use of PdBr2/CuBr2/LiBr in MeCN.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving palladium-catalyzed reactions, is likely to be employed to meet industrial demands.
化学反応の分析
Types of Reactions: 7-Bromo-4-chloroisoquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative.
科学的研究の応用
7-Bromo-4-chloroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including potential antimalarial and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and antitumor properties.
作用機序
The exact mechanism of action of 7-Bromo-4-chloroisoquinoline is not well-documented. its derivatives, such as those used in medicinal chemistry, often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some isoquinoline derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to their potential use as anticancer agents .
類似化合物との比較
- 7-Bromo-4-chloroquinoline
- 4-Bromo-7-chloroquinoline
- 6-Bromo-4-chloroquinoline
- 7-Bromo-2-chloroquinoline
Comparison: 7-Bromo-4-chloroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility, making it a valuable compound for research and development .
生物活性
7-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique substitution pattern, which significantly influences its reactivity and interactions with biological targets. The molecular formula of this compound is C9H5BrClN, with a molecular weight of approximately 242.50 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity, facilitating various biological effects. Current research indicates that the compound may exhibit antimicrobial and anticancer properties, although the exact mechanisms remain under investigation.
Antimicrobial Properties
Research has indicated that derivatives of this compound possess significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, with promising results indicating a mechanism involving caspase activation .
Study 1: Anticancer Activity
A study published in Molecules evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H5BrClN | Specific substitution pattern influencing activity |
| 7-Bromo-4-chloroquinoline | C9H6BrCl | Lacks nitrogen in the isoquinoline structure |
| 6-Bromo-4-chloroquinoline | C9H6BrCl | Different position of bromine affecting reactivity |
| 4-Bromo-7-chloroquinoline | C9H6BrCl | Altered substitution pattern compared to target |
| 7-Bromo-2-chloroquinoline | C9H6BrCl | Different positioning leading to varied properties |
This table illustrates how the unique structural features of this compound differentiate it from related compounds, potentially leading to distinct biological activities.
特性
分子式 |
C9H5BrClN |
|---|---|
分子量 |
242.50 g/mol |
IUPAC名 |
7-bromo-4-chloroisoquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H |
InChIキー |
BHJHGBLOVBSWOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=NC=C2C=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















